3-(4-Hydroxyphenyl)propionitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(4-Hydroxyphenyl)propionitrile often involves multi-step reactions. For instance, hydrolysis of certain nitriles can lead to the corresponding carboxylic acids, which, upon reaction with thionyl chloride, can be converted into acyl chlorides. These intermediates can then react with amines to produce amides, demonstrating a method to modify the nitrile group and introduce new functional groups into the molecule (Arutyunyan et al., 2014).
Molecular Structure Analysis
Investigations into the molecular structure of compounds similar to 3-(4-Hydroxyphenyl)propionitrile, such as various hydroxyphenyl derivatives, often employ computational methods like density functional theory (DFT). These studies can reveal the optimized geometry, vibrational frequencies, and electronic properties, providing insights into the molecule's stability and reactivity (Koparır et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of 3-(4-Hydroxyphenyl)propionitrile derivatives can be explored through various reactions, including hydrolysis, acylation, and cyclization. Such reactions highlight the compound's versatility and its potential for generating a wide range of derivatives with varying biological activities and physical properties (McCord et al., 1984).
Physical Properties Analysis
The physical properties of compounds related to 3-(4-Hydroxyphenyl)propionitrile, such as solubility, melting point, and crystal structure, can significantly influence their application potential. For instance, the crystal structure analysis can provide valuable information on the compound's solid-state characteristics, which are crucial for material science applications (Kumarasinghe et al., 2009).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity towards different reagents, stability under various conditions, and the potential for forming specific chemical bonds, is essential for exploiting the compound's full potential. Studies often focus on the compound's behavior in reaction mechanisms and its interactions with other molecules, which is crucial for its application in organic synthesis and medicinal chemistry (Adole et al., 2020).
Scientific Research Applications
Bionanocomposites
3-(4-Hydroxyphenyl)propionic acid, when combined with layered double hydroxide, is used in the production of polybutylene succinate (PBS) bionanocomposites. These composites exhibit high thermal stability, mechanical reinforcement, and potential biodegradability, making them multifunctional for various applications (Totaro et al., 2017).
Medicinal Applications
Derivatives like 2,3-bis(p-hydroxyphenyl)valeronitrile and propionitrile have been found to effectively reduce blood pressure in rats. Valeronitrile, in particular, shows estrogenic activity and growth inhibition properties (Sturtevant, Saunders, & Hambourger, 1954).
Biomarker Discovery
Propionic acid is identified as a potential urinary biomarker for human exposure to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants, indicating widespread human exposure to these synthetic phenolic antioxidants (Liu & Mabury, 2021).
Corrosion Inhibition
Certain derivatives of 3-(4-Hydroxyphenyl)propionitrile, such as those used in L-Proline-promoted synthesis of 2-amino-4-arylquinoline-3-carbonitriles, have been identified as effective corrosion inhibitors for mild steel in acidic solutions (Verma et al., 2015).
Cancer Research
The compound and its derivatives are used in methods for analyzing biomarkers in human urine, aiding in cancer diagnosis. This includes the simultaneous determination of 4-hydroxyphenyl acetic acid, 4-hydroxyphenyl lactic acid, and 3,4-hydroxyphenyl propionic acid (Yang, Liu, & Wan, 2017).
Environmental and Toxicological Assessment
Octadecyl 3(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, used as an antioxidant in folios, has been assessed for its environmental and toxicological impacts. It is found to pose no significant concerns compared to other reference substances (Herrchen, Kördel, & Klein, 1997).
properties
IUPAC Name |
3-(4-hydroxyphenyl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMJGLYRWRHKJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938411 | |
Record name | 3-(4-Hydroxyphenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxyphenyl)propionitrile | |
CAS RN |
17362-17-3 | |
Record name | 4-Hydroxybenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17362-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(p-Hydroxyphenyl)propiononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017362173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17362-17-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163340 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-Hydroxyphenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(p-hydroxyphenyl)propiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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